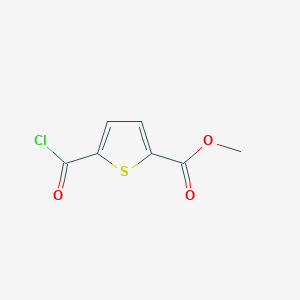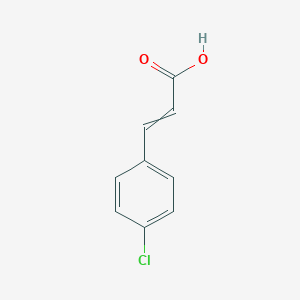
4-Chlorzimtsäure
Übersicht
Beschreibung
4-Chlorocinnamic acid: is an organic compound with the molecular formula C9H7ClO2 . It is a derivative of cinnamic acid, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
4-Chlorocinnamic acid has several applications in scientific research:
Wirkmechanismus
Target of Action
4-Chlorocinnamic acid is a derivative of cinnamic acid, which has been found to have antimicrobial activity . It has been shown to have potent urease inhibitory activities , suggesting that urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, could be a primary target of this compound.
Mode of Action
Given its urease inhibitory activity, it is plausible that it interacts with the active site of the urease enzyme, thereby inhibiting its function . This interaction could lead to changes in the enzyme’s conformation or its ability to bind to its substrate, urea.
Biochemische Analyse
Biochemical Properties
4-Chlorocinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cinnamate-4-hydroxylase, which is involved in the hydroxylation of cinnamic acid derivatives. This interaction is crucial for the metabolic pathways that lead to the synthesis of various phenolic compounds. Additionally, 4-Chlorocinnamic acid can act as an inhibitor for certain enzymes, affecting their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of 4-Chlorocinnamic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, 4-Chlorocinnamic acid can alter gene expression patterns and impact cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Moreover, 4-Chlorocinnamic acid has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 4-Chlorocinnamic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes, 4-Chlorocinnamic acid can prevent substrate binding and subsequent catalytic activity. This inhibition can lead to changes in metabolic flux and alterations in gene expression. Additionally, 4-Chlorocinnamic acid can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorocinnamic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chlorocinnamic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to 4-Chlorocinnamic acid has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
The effects of 4-Chlorocinnamic acid in animal models are dose-dependent. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, 4-Chlorocinnamic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response.
Metabolic Pathways
4-Chlorocinnamic acid is involved in several metabolic pathways, primarily those related to the metabolism of phenolic compounds. It is metabolized by enzymes such as cinnamate-4-hydroxylase, leading to the formation of hydroxylated derivatives. These derivatives can further participate in various biochemical reactions, contributing to the synthesis of complex phenolic compounds. The interaction of 4-Chlorocinnamic acid with these enzymes can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 4-Chlorocinnamic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Chlorocinnamic acid across cellular membranes and its accumulation in specific cellular compartments. The localization of 4-Chlorocinnamic acid within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
4-Chlorocinnamic acid exhibits specific subcellular localization patterns, which can influence its biochemical activity. The compound is often found in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules. Additionally, 4-Chlorocinnamic acid can be transported to the nucleus, where it may affect gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of 4-Chlorocinnamic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, 4-chlorocinnamic acid is often produced through the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from ethanol or aqueous ethanol .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid.
Reduction: It can be reduced to form 4-chlorocinnamyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromocinnamic acid
- 4-Fluorocinnamic acid
- 4-Nitrocinnamic acid
- 4-Methoxycinnamic acid
Comparison: 4-Chlorocinnamic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. Compared to 4-bromocinnamic acid, it is less reactive due to the smaller size of the chlorine atom. Compared to 4-fluorocinnamic acid, it has a higher molecular weight and different electronic effects due to the chlorine substituent .
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorocinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
940-62-5, 1615-02-7 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-p-Chlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic acid, p-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-p-Chlorocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-p-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



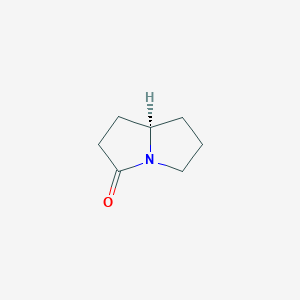
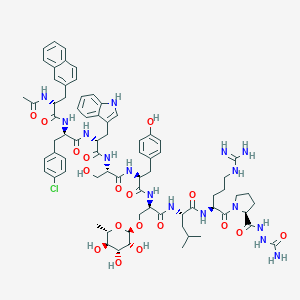
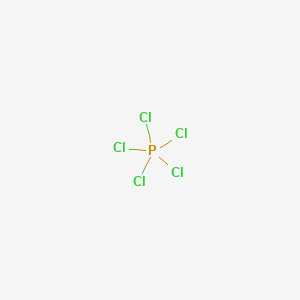


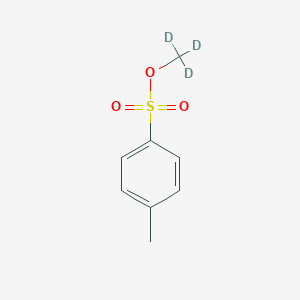
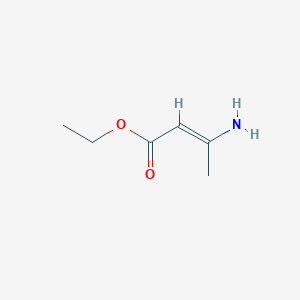


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)


